![molecular formula C19H23NO4S B4791544 Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate](/img/structure/B4791544.png)
Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate
Overview
Description
Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields of chemistry and industry. This particular compound is characterized by the presence of an ethoxyphenyl group, a methylpropanoylamino group, and an ester functional group attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Methylpropanoylamino Group: This step involves the reaction of the intermediate product with 2-methylpropanoyl chloride in the presence of a base such as pyridine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate: Similar structure but lacks the ethoxy group.
Mthis compound: Similar structure but has a methyl ester instead of an ethyl ester.
4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylic acid: Similar structure but lacks the ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-2-(2-methylpropanoylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-5-23-14-9-7-13(8-10-14)15-11-25-18(20-17(21)12(3)4)16(15)19(22)24-6-2/h7-12H,5-6H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHFBFYOIYRJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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